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molecular formula C6H9BO3S B8738737 (2-Methoxy-5-methylthiophen-3-yl)boronic acid

(2-Methoxy-5-methylthiophen-3-yl)boronic acid

Cat. No. B8738737
M. Wt: 172.01 g/mol
InChI Key: OXVHADODDLWCIK-UHFFFAOYSA-N
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Patent
US08735435B2

Procedure details

A stirred mixture of 3-bromo-2-methoxy-5-methylthiophene (Step B, 296 mg, 1.43 mmol) and triisopropyl borate (396 μL, 2.15 mmol) in toluene/THF (2.3/0.6 mL) was cooled to −70° C. under an atmosphere of N2. n-Butyl lithium (2.0M in pentane, 1.07 mL, 2.15 mmol) was added dropwise via a syringe pump over 1 h. The reaction stirred at −70° C. for 40 min more and was quenched with 2N HCl (2 mL) at −20° C. The reaction was partitioned between EtOAc (15 mL) and H2O (15 mL). The aqueous layer was extracted with EtOAc (10 mL); the combined organic layers were washed with brine (15 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford (2-methoxy-5-methyl-3-thienyl)boronic acid as a yellow oil. This material was used without further purification.
Name
3-bromo-2-methoxy-5-methylthiophene
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
396 μL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([CH3:7])[S:4][C:3]=1[O:8][CH3:9].[B:10](OC(C)C)([O:15]C(C)C)[O:11]C(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][O:8][C:3]1[S:4][C:5]([CH3:7])=[CH:6][C:2]=1[B:10]([OH:15])[OH:11] |f:3.4|

Inputs

Step One
Name
3-bromo-2-methoxy-5-methylthiophene
Quantity
296 mg
Type
reactant
Smiles
BrC1=C(SC(=C1)C)OC
Name
Quantity
396 μL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
toluene THF
Quantity
0.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction stirred at −70° C. for 40 min more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 2N HCl (2 mL) at −20° C
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc (15 mL) and H2O (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (10 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC=1SC(=CC1B(O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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